molecular formula C22H26N6O B11561533 N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

Cat. No.: B11561533
M. Wt: 390.5 g/mol
InChI Key: WRYNTHPFCLZLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is a synthetic heterocyclic compound featuring a quinazoline core fused with a triazine moiety. Its molecular architecture includes three methyl groups at positions 4, 6, and 8 of the quinazoline ring and a 4-methoxybenzyl substituent on the tetrahydrotriazine ring. This structural complexity confers unique physicochemical properties, such as a molecular weight of ~392.45 g/mol and a polar dipole moment (estimated at ~3.5 D), which influence solubility and biological interactions .

The compound is synthesized via multi-step reactions involving cyclization of anthranilic acid derivatives and nucleophilic substitution on triazine precursors, often using triethylamine as a base and methanesulfonyl chloride for functionalization .

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine

InChI

InChI=1S/C22H26N6O/c1-14-9-15(2)20-19(10-14)16(3)25-22(26-20)27-21-23-12-28(13-24-21)11-17-5-7-18(29-4)8-6-17/h5-10H,11-13H2,1-4H3,(H2,23,24,25,26,27)

InChI Key

WRYNTHPFCLZLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine typically involves multiple steps, including the formation of the triazine and quinazoline rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine has been studied for its potential applications in various scientific fields. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it might be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism by which N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazine-quinazoline hybrids. Below is a detailed comparison with structural analogs, emphasizing substituent effects on bioactivity and physicochemical properties.

Structural Analogs and Key Differences

Compound Name Structural Variations Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound : N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine 4,6,8-Trimethylquinazoline; 4-methoxybenzyl on triazine 392.45 High lipophilicity (logP ~3.2); selective kinase inhibition; moderate metabolic stability
N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine Methyl groups at 4,6,7 (vs. 4,6,8) 392.45 Reduced steric hindrance at position 7; 20% lower potency in enzyme inhibition assays
6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine Methoxy at quinazoline C6; methyl at C4 392.46 Enhanced solubility (aqueous solubility ~45 µg/mL); weaker receptor binding due to electron-withdrawing methoxy group
N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine Dimethoxyphenyl-ethyl on triazine; methoxy at C6 454.52 Improved π-π stacking in enzyme pockets; 50% higher cytotoxicity in cancer cell lines
N-[5-(2-Fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine 2-Fluorobenzyl substituent 394.43 Increased polarity (dipole ~4.1 D); enhanced blood-brain barrier penetration
N-{5-[(Furan-2-yl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6,8-trimethylquinazolin-2-amine Furan-2-ylmethyl on triazine 378.41 Lower metabolic stability (t₁/₂ ~1.2 h); moderate antimicrobial activity

Impact of Substituents on Bioactivity

  • Methoxybenzyl vs. Fluorobenzyl : The 4-methoxybenzyl group in the target compound provides moderate lipophilicity and stable aromatic interactions, whereas fluorobenzyl analogs exhibit higher polarity and improved CNS penetration .
  • Methyl Position on Quinazoline : The 4,6,8-trimethyl configuration in the target compound minimizes steric clashes in enzyme binding pockets compared to 4,6,7-trimethyl derivatives, resulting in 30% higher inhibitory activity against EGFR kinase .
  • Heterocyclic Modifications : Compounds with pyrimidine or benzoxazole moieties (e.g., ) show divergent bioactivity, such as benzoxazole derivatives excelling in anticancer assays but lacking kinase selectivity .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4,6,7-Trimethyl Analog () 6-Methoxy-4-Methyl Analog ()
logP 3.2 3.0 2.5
Aqueous Solubility 28 µg/mL 32 µg/mL 45 µg/mL
Plasma Protein Binding 89% 85% 78%
Metabolic Stability (Human Liver Microsomes) t₁/₂ = 2.5 h t₁/₂ = 1.8 h t₁/₂ = 3.1 h

Biological Activity

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a triazinyl core that is often linked to various biological activities. The presence of the methoxybenzyl group and the quinazolinamine structure enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₄S
Molecular Weight417.5 g/mol
CAS Number896669-63-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets , which can include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to antiproliferative effects.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that triazine derivatives can bind to DNA, affecting replication and transcription processes.

Anticancer Activity

Research indicates that compounds with a triazine core exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that similar triazine derivatives induce cytotoxicity in various cancer cell lines. For example, compounds with related structures demonstrated GI50 values (concentration for 50% growth inhibition) ranging from 1.91 µM (melanoma) to 4.40 µM (prostate cancer) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Broad Spectrum Activity : Triazine derivatives have been reported to possess bactericidal and fungicidal properties. They are being investigated for their effectiveness against various pathogens .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity:

  • Specific Enzyme Targets : Research has highlighted that certain triazine derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer efficacy of related triazine compounds against leukemia and solid tumors. The results indicated that some derivatives had IC50 values as low as 0.002 µM for DHFR inhibition, showcasing their potency .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial properties of triazine derivatives, demonstrating significant inhibition against various bacterial strains and fungi. The results suggested a promising application in treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.